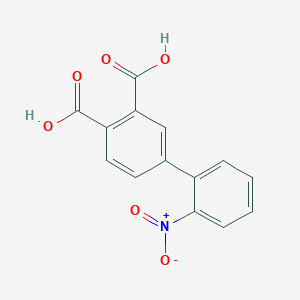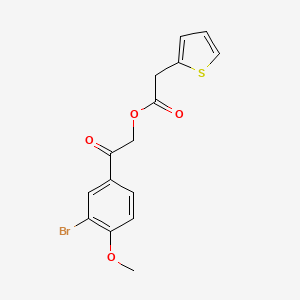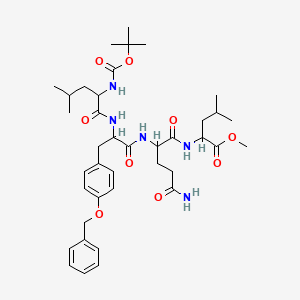![molecular formula C25H36N2O2 B12463985 1-[4-(Decyloxy)phenyl]-3-(2,4-dimethylphenyl)urea](/img/structure/B12463985.png)
1-[4-(Decyloxy)phenyl]-3-(2,4-dimethylphenyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[4-(DECYLOXY)PHENYL]-1-(2,4-DIMETHYLPHENYL)UREA is a synthetic organic compound characterized by its unique molecular structure It is composed of a decyloxyphenyl group and a dimethylphenyl group connected via a urea linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(DECYLOXY)PHENYL]-1-(2,4-DIMETHYLPHENYL)UREA typically involves the reaction of 4-(decyloxy)aniline with 2,4-dimethylphenyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a solvent such as dichloromethane or toluene, and may require a catalyst to facilitate the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures until the desired product is formed .
Industrial Production Methods
On an industrial scale, the production of this compound may involve similar synthetic routes but with optimized reaction conditions to enhance yield and purity. Large-scale reactors and continuous flow systems may be employed to ensure efficient production. Purification processes such as recrystallization or chromatography are used to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
3-[4-(DECYLOXY)PHENYL]-1-(2,4-DIMETHYLPHENYL)UREA can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, alcohols) are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions result in the formation of new compounds with different functional groups .
Scientific Research Applications
3-[4-(DECYLOXY)PHENYL]-1-(2,4-DIMETHYLPHENYL)UREA has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound may be studied for its potential biological activities, including antimicrobial or anticancer properties.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.
Mechanism of Action
The mechanism of action of 3-[4-(DECYLOXY)PHENYL]-1-(2,4-DIMETHYLPHENYL)UREA involves its interaction with specific molecular targets. The urea linkage allows the compound to form hydrogen bonds with various biological molecules, potentially affecting their function. The decyloxy and dimethylphenyl groups contribute to the compound’s overall hydrophobicity and molecular interactions, influencing its activity in biological systems .
Comparison with Similar Compounds
Similar Compounds
- 1-[4-(Decyloxy)phenyl]-3-[2-(3,4-dimethylphenoxy)ethyl]urea
- 1-[4-(Decyloxy)phenyl]-3-(2-methylphenyl)urea
- 1-[4-(Decyloxy)phenyl]-3-[2-(4-methoxyphenoxy)ethyl]urea
Uniqueness
3-[4-(DECYLOXY)PHENYL]-1-(2,4-DIMETHYLPHENYL)UREA is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. The presence of both decyloxy and dimethylphenyl groups in the same molecule allows for unique interactions and reactivity compared to similar compounds .
Properties
Molecular Formula |
C25H36N2O2 |
|---|---|
Molecular Weight |
396.6 g/mol |
IUPAC Name |
1-(4-decoxyphenyl)-3-(2,4-dimethylphenyl)urea |
InChI |
InChI=1S/C25H36N2O2/c1-4-5-6-7-8-9-10-11-18-29-23-15-13-22(14-16-23)26-25(28)27-24-17-12-20(2)19-21(24)3/h12-17,19H,4-11,18H2,1-3H3,(H2,26,27,28) |
InChI Key |
CBXMGZBDNMPDSM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCOC1=CC=C(C=C1)NC(=O)NC2=C(C=C(C=C2)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(furan-2-ylmethyl)hexahydro-4,6-ethenocyclopropa[f]isoindole-1,3(2H,3aH)-dione](/img/structure/B12463923.png)
![methyl [3-nitro-5-(propan-2-yl)-1H-pyrazol-1-yl]acetate](/img/structure/B12463938.png)

![4-{[4-(4-chlorophenyl)-1,3-thiazol-2-yl]amino}-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide](/img/structure/B12463952.png)
![N-[3-(1,3-benzothiazol-2-yl)-4-chlorophenyl]thiophene-2-carboxamide](/img/structure/B12463955.png)

![diethyl ({4-[(E)-phenyldiazenyl]benzene-1,3-diyl}dicarbamothioyl)biscarbamate](/img/structure/B12463971.png)
![2-[4-(benzyloxy)-3-methoxyphenyl]-5,6-dimethyl-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B12463973.png)
![2-[4-(diethylamino)phenyl]-5,6-dimethyl-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B12463988.png)
![2-(4-bromophenyl)-2-oxoethyl 3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)benzoate](/img/structure/B12463989.png)

![2-{4-[1-methyl-4-(phenylamino)-1H-pyrazolo[3,4-d]pyrimidin-6-yl]piperazin-1-yl}ethanol](/img/structure/B12463996.png)

